molecular formula C18H29N3O2 B12247675 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide

Cat. No.: B12247675
M. Wt: 319.4 g/mol
InChI Key: GQIPFBDLDJQIQW-UHFFFAOYSA-N
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Description

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide is reacted with the piperazine core.

    Amidation Reaction: The final step involves the amidation reaction, where the piperazine derivative is reacted with isopropylamine and a suitable carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for adrenergic receptors, which are targets for treating cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions such as hypertension, cardiac arrhythmias, and depression.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia and acts on adrenergic receptors.

    Urapidil: An antihypertensive agent that targets adrenergic receptors.

Uniqueness

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N-(propan-2-yl)propanamide is unique due to its specific structural features, such as the methoxyphenyl group and the isopropylamide moiety, which contribute to its distinct pharmacological profile. Its ability to interact with adrenergic receptors and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C18H29N3O2/c1-14(2)19-18(22)15(3)21-10-8-20(9-11-21)13-16-6-5-7-17(12-16)23-4/h5-7,12,14-15H,8-11,13H2,1-4H3,(H,19,22)

InChI Key

GQIPFBDLDJQIQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)CC2=CC(=CC=C2)OC

Origin of Product

United States

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